
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with methyl groups and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,5,5-Trimethylthiophen-2(5H)-imine typically involves the reaction of 2,5-dimethylthiophene with an appropriate amine under conditions that favor the formation of the imine. One common method is the condensation reaction between 2,5-dimethylthiophene-2-carbaldehyde and a primary amine, such as methylamine, in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methyl groups on the thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Halogenated or sulfonated derivatives of the thiophene ring.
Scientific Research Applications
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-N,5,5-Trimethylthiophen-2(5H)-imine exerts its effects depends on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: Lacks the imine group but shares the thiophene core structure.
N-Methylthiophen-2-imine: Similar imine functionality but with different substitution patterns on the thiophene ring.
Uniqueness
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine is unique due to the combination of its imine functionality and the specific substitution pattern on the thiophene ring
Properties
CAS No. |
496051-00-4 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
N,5,5-trimethylthiophen-2-imine |
InChI |
InChI=1S/C7H11NS/c1-7(2)5-4-6(8-3)9-7/h4-5H,1-3H3 |
InChI Key |
AGSGBMMZRPHBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=NC)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




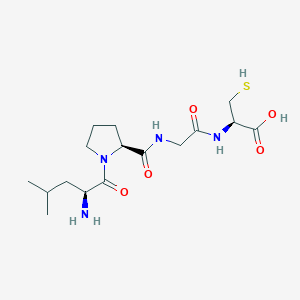
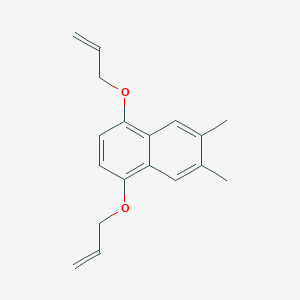
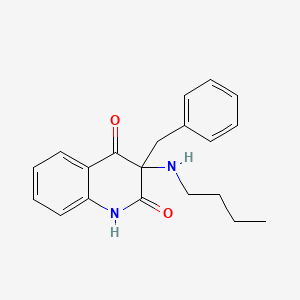

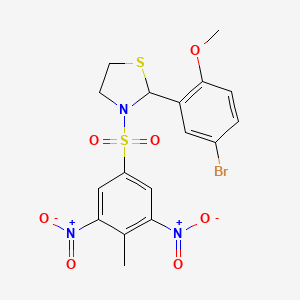
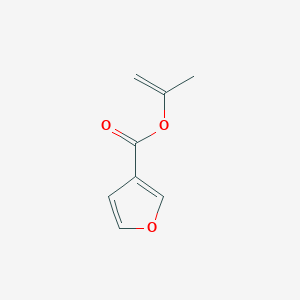

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
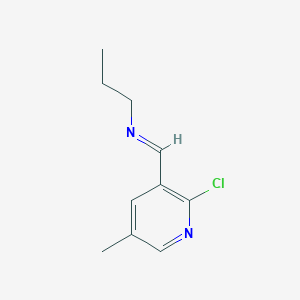
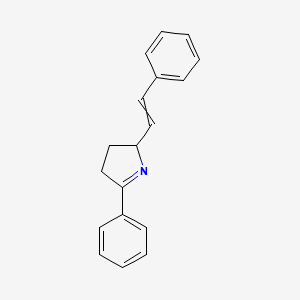

![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
